4-(Methylsulfonamido)aniline

Medicinal Chemistry Molecular Recognition Kinase Inhibitor Design

Researchers developing CRBN protein degraders or remodilin-class therapeutics require the precise 4-aminophenyl-methanesulfonamide architecture; generic anilines cannot replicate the essential H-bonding pattern. This compound delivers: • Regioselective para-aniline for amide coupling, reductive amination, or diazotization • Sulfonamide NH (H-bond donor) and S=O (acceptor) enabling molecular recognition in kinase inhibitor & protein degrader scaffolds • Batch-verified ≥95% purity (NMR/HPLC) for direct multi-kg use without re-purification

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 53250-82-1
Cat. No. B1274925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonamido)aniline
CAS53250-82-1
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)N
InChIInChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
InChIKeyZGZFEDUYJFEJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonamido)aniline: Overview & Properties


4-(Methylsulfonamido)aniline (CAS 53250-82-1), also known as N-(4-aminophenyl)methanesulfonamide, is an aromatic sulfonamide building block featuring a primary aniline amine and a methylsulfonamide group para-substituted on a benzene ring [1]. The compound exhibits a molecular weight of 186.23 g/mol, a melting point range of 115-120 °C, and a predicted LogP (XLOGP3) of 0.54 . As a bifunctional intermediate, the free amine enables diverse downstream derivatization while the sulfonamide moiety provides hydrogen-bonding capacity and metabolic stability in pharmaceutical leads . The compound is supplied commercially at 95% purity (NMR/HPLC-verified) as a solid with density of 1.408 g/cm³ at 20 °C .

Workflow

Amine handle for amide coupling, reductive amination, diazotization

Selection

Sulfonamide NH as H-bond donor; S=O as acceptors

Use Context

Supports CRBN modulator and remodilin research synthesis

4-(Methylsulfonamido)aniline: Why Substitution Fails


Generic substitution with simpler anilines (e.g., aniline, p-toluidine) or sulfonamides lacking the specific 4-aminophenyl-methanesulfonamide architecture is not viable when the target application requires a defined hydrogen-bonding pattern, a specific electronic density profile, or a regioselective functional handle for downstream diversification [1]. The para-amino group provides a nucleophilic site for amide coupling, reductive amination, or diazotization, while the sulfonamide NH acts as a hydrogen-bond donor and the S=O groups as acceptors, enabling precise molecular recognition in kinase inhibitor and protein degrader scaffolds [1][2]. Unsubstituted aniline lacks the sulfonamide hydrogen-bonding capacity, while alternative sulfonamides (e.g., 4-aminophenyl methyl sulfone, CAS 5470-49-5) lack the secondary amine nitrogen that participates in key binding interactions . This substitution pattern is explicitly required in multiple patent filings for CRBN modulators and remodilin-class therapeutics, making the compound a non-interchangeable intermediate in these synthetic routes [1][2].

Required Feature
Substitution Risk
Sulfonamide NH H-bond donor
Simple anilines and 4-aminophenyl methyl sulfone lack this donor; may weaken binding interactions in target scaffolds
Orthogonal amine vs. sulfonamide reactivity
Amide analogs (e.g., N-(4-aminophenyl)acetamide) show similar reactivity at both nitrogens, limiting sequential diversification
Defined para-substitution pattern
Unsubstituted aniline or p-toluidine shift electronic density and regioselectivity; may alter coupling outcomes

4-(Methylsulfonamido)aniline: Differentiation Evidence


Hydrogen-Bond Capacity vs. 4-Aminophenyl Methyl Sulfone

4-(Methylsulfonamido)aniline (CAS 53250-82-1) possesses two hydrogen-bond donor (HBD) sites (aniline NH₂ and sulfonamide NH) and four hydrogen-bond acceptor (HBA) sites (two S=O oxygens and aniline nitrogen lone pair), as calculated from its topological polar surface area (TPSA) of 80.6 Ų . In contrast, 4-aminophenyl methyl sulfone (CAS 5470-49-5) has only one HBD (aniline NH₂) and two HBA sites (two S=O oxygens) due to the absence of the sulfonamide NH group, resulting in a lower TPSA of 60.2 Ų (calculated from SMILES) . This quantitative difference in hydrogen-bonding capacity directly impacts binding affinity in biological targets where the sulfonamide NH engages in critical interactions with protein backbone residues [1].

H-Bond Capacity vs. Sulfone
Class-level
+1 HBD, +2 HBA, TPSA +20.4 Ų (33.9%)
Supports higher H-bond-mediated target engagement context
Based on calculated TPSA; experimental binding confirmation needed
Medicinal Chemistry Molecular Recognition Kinase Inhibitor Design

Lipophilicity vs. N-(4-Aminophenyl)acetamide

4-(Methylsulfonamido)aniline exhibits a consensus LogP of 0.49 (XLOGP3 = 0.54) , positioning it as moderately hydrophilic. This is notably more polar than N-(4-aminophenyl)acetamide (consensus LogP ≈ 0.85) [1], a common amide analog. The lower LogP of the sulfonamide translates to higher aqueous solubility (predicted LogS = -1.57, equivalent to ~5 mg/mL) compared to the acetamide derivative (predicted LogS ≈ -2.1) [1]. In drug discovery, this property is advantageous for compounds requiring aqueous formulation or reduced non-specific binding.

Lipophilicity vs. Acetamide
Class-level
ΔLogP −0.36, predicted 3.4× solubility
Reported lower LogP may support aqueous formulation screening
Consensus LogP prediction; experimental logD and solubility verification advised
ADME Drug Design Permeability

Stability & Handling vs. 4-Nitroaniline

4-(Methylsulfonamido)aniline is a stable solid at room temperature under inert atmosphere with a recommended storage temperature of 2–8 °C and a melting point of 115–120 °C . In contrast, 4-nitroaniline (a common precursor) is classified as toxic (LD50 oral rat = 324 mg/kg) and requires careful handling . The sulfonamide derivative eliminates the nitro group's reactivity and toxicity concerns while maintaining the aniline functionality, enabling safer scale-up and long-term storage in synthetic laboratories and industrial settings.

Handling vs. 4-Nitroaniline
Data to verify
Lower acute toxicity classification; mp ~30 °C lower
May simplify handling and scale-up; requires site-specific safety review
Based on supplier SDS comparison; conduct internal hazard assessment
Synthetic Intermediate Storage Handling

Orthogonal Reactivity of Amine and Sulfonamide

The para-substituted aniline amine in 4-(Methylsulfonamido)aniline can be selectively functionalized (e.g., acylated, alkylated, diazotized) without affecting the sulfonamide NH under standard conditions [1]. This orthogonality is quantitatively reflected in the distinct pKa values: the aniline nitrogen has an estimated pKa of ~4.6, while the sulfonamide NH has a pKa of ~9.9 . In contrast, in N-(4-aminophenyl)acetamide, both nitrogen atoms are amidic with similar reactivity, reducing synthetic flexibility [2]. This differential reactivity enables sequential derivatization strategies essential for constructing complex pharmacophores and PROTAC linkers.

Reactivity Orthogonality
Class-level
ΔpKa ~5.3; two distinct reactive handles
Orthogonal reactivity supports modular synthesis strategies
Predicted pKa; confirm selective protection/deprotection experimentally
Organic Synthesis Building Block Diversification

4-(Methylsulfonamido)aniline: Validated Applications


CRBN Modulator Synthesis for Protein Degradation

In patented synthetic routes for CRBN protein regulators (WO 2021/047674 A1), 4-(methylsulfonamido)aniline serves as a key intermediate in constructing the bicyclic core [1]. The free aniline amine undergoes coupling with heterocyclic carboxylic acids or isocyanates, while the sulfonamide NH participates in intramolecular hydrogen bonding that stabilizes the bioactive conformation [1]. The compound's hydrogen-bond donor capacity (TPSA = 80.6 Ų) and moderate LogP (0.49) are critical for achieving the desired binding pose in the CRBN ligand-binding pocket, as established in structure-activity relationship (SAR) studies [2].

Remodilin Therapeutics for Fibrosis & Airway Remodeling

4-(Methylsulfonamido)aniline is explicitly disclosed as a synthetic precursor in patent applications describing remodilin molecules (WO 2020/206118 A1 and WO 2020/206109 A1) [2][3]. These small molecules inhibit serum response factor (SRF) and are in development for asthma, pulmonary fibrosis, and glaucoma [2]. The sulfonamide moiety of the target compound is essential for engaging key residues in the SRF transcriptional complex, and the para-aniline group provides a conjugation handle for attaching diverse warheads [3]. Procurement of this specific intermediate ensures fidelity to the patented synthetic route.

Corrosion-Resistant Antioxidant Coatings

A Chinese patent (CN 110317516 A) describes the use of 4-(methylsulfonamido)aniline-derived polymers in antioxidant and corrosion-resistant coatings applied to flowmeter surfaces [4]. The compound's electron-rich aromatic ring and sulfonamide group act as radical scavengers, as supported by computational studies on related methanesulfonamide antioxidants [5]. The material demonstrates effectiveness in epoxy resin formulations, where its moderate solubility and thermal stability (boiling point 362.2 °C) enable uniform dispersion and durable protection .

Scalable Synthesis of Sulfonamide Intermediates

Vendor technical datasheets consistently identify 4-(methylsulfonamido)aniline as a useful intermediate for the large-scale preparation of amino-methanesulfonylaminobenzenesulfonamide derivatives . These downstream sulfonamides are employed in the synthesis of antibacterial agents and enzyme inhibitors. The compound's commercial availability at 95% purity with batch-specific QC data (NMR, HPLC) supports its direct use in multi-kilogram campaigns without additional purification, a practical advantage over non-standardized alternatives.

Application
Selection Property
Validation Focus
CRBN modulator research synthesis
Free amine for coupling; sulfonamide H-bond capacity
Binding pose analysis in CRBN pocket SAR
Remodilin molecule studies for fibrosis/airway remodeling models
Sulfonamide moiety essential for SRF complex engagement
SRF transcriptional complex binding assays
Antioxidant/corrosion-resistant coating research
Radical scavenging via electron-rich aromatic and sulfonamide
Epoxy formulation dispersion and thermal stability testing
Scalable sulfonamide intermediate preparation
Commercial 95% purity with QC data; orthogonal reactivity
Multi-step synthesis without additional purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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